REACTION_CXSMILES
|
[CH2:1]([Si:4]([CH3:18])([CH3:17])[C:5]1[CH:10]=[CH:9][C:8]([C:11]#[C:12][Si](C)(C)C)=[CH:7][CH:6]=1)[CH:2]=[CH2:3].[OH-].[K+].Cl>CO>[CH2:1]([Si:4]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[CH:12])=[CH:7][CH:6]=1)([CH3:18])[CH3:17])[CH:2]=[CH2:3] |f:1.2|
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
C(C=C)[Si](C1=CC=C(C=C1)C#C[Si](C)(C)C)(C)C
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction
|
Type
|
WASH
|
Details
|
The organic layer thus created was then washed with saturated sodium hydrogen carbonate and also with saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After the desiccating agent was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product, which
|
Type
|
CUSTOM
|
Details
|
was then purified by silica gel column chromatography (developing solvent: hexane)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)[Si](C)(C)C1=CC=C(C=C1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.49 mmol | |
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |